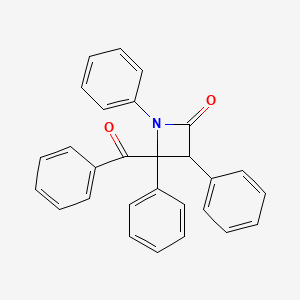
4-Benzoyl-1,3,4-triphenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1,3,4-triphenylazetidin-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of benzoyl and phenyl groups in its structure contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,3,4-triphenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger reaction, which involves the reaction of imines with ketenes. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1,3,4-triphenylazetidin-2-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoyl group, leading to the formation of corresponding alcohols or ketones.
Substitution Reactions: The azetidinone ring can be involved in nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
Oxidation and Reduction: Products include corresponding alcohols, ketones, and reduced forms of the compound.
Scientific Research Applications
4-Benzoyl-1,3,4-triphenylazetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoyl-1,3,4-triphenylazetidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-3,4,4-triphenylazetidin-2-one: Similar in structure but with different substitution patterns.
4-Benzoyl-1,3,4-triphenylazetidin-2-thione: Contains a thione group instead of a ketone.
Uniqueness
4-Benzoyl-1,3,4-triphenylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
84197-57-9 |
|---|---|
Molecular Formula |
C28H21NO2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-benzoyl-1,3,4-triphenylazetidin-2-one |
InChI |
InChI=1S/C28H21NO2/c30-26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)27(31)29(28)24-19-11-4-12-20-24/h1-20,25H |
InChI Key |
XXHMJEMRSIJYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















